D-Erythrose 4-phosphate

Catalog No.
S560742
CAS No.
585-18-2
M.F
C4H9O7P
M. Wt
200.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Erythrose 4-phosphate

CAS Number

585-18-2

Product Name

D-Erythrose 4-phosphate

IUPAC Name

[(2R,3R)-2,3-dihydroxy-4-oxobutyl] dihydrogen phosphate

Molecular Formula

C4H9O7P

Molecular Weight

200.08 g/mol

InChI

InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)/t3-,4+/m0/s1

InChI Key

NGHMDNPXVRFFGS-IUYQGCFVSA-N

SMILES

C(C(C(C=O)O)O)OP(=O)(O)O

Synonyms

erythrose 4-phosphate, erythrose 4-phosphate, ((R*,R*)-(+-))-isomer, erythrose 4-phosphate, ((R*,S*)-(+-))-isomer, erythrose 4-phosphate, (R*,R*)-isomer, erythrose 4-phosphate, 14C4-labeled, (R*,R*)-isomer, threose 4-phosphate

Canonical SMILES

C(C(C(C=O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H](C=O)O)O)OP(=O)(O)O

D-Erythrose 4-phosphate is a phosphorylated monosaccharide, specifically a phosphate ester of erythrose, with the chemical formula C₄H₉O₇P and an average molecular weight of approximately 200.08 g/mol. It is classified as a monosaccharide phosphate, which is a category of organic compounds that includes monosaccharides with a phosphate group attached. This compound plays a critical role in various metabolic pathways, particularly in the pentose phosphate pathway and the Calvin cycle, where it serves as an essential intermediate .

E4P acts as a metabolic crossroads molecule, shuttling carbons between the PPP and the Calvin cycle. In the PPP, it contributes to ribose sugar synthesis and NADPH generation. Within the Calvin cycle, E4P plays a role in CO2 fixation and the formation of organic molecules. Additionally, E4P serves as the starting point for the shikimate pathway, leading to the production of aromatic amino acids [].

Studying Metabolic Pathways

E4P serves as a vital intermediate in two central metabolic pathways:

  • The Pentose Phosphate Pathway (PPP)

    This pathway functions as an alternative route for glucose metabolism, generating pentose sugars (five-carbon sugars) needed for nucleotide synthesis and providing reducing power (NADPH) for various cellular processes. E4P plays a crucial role in the PPP, interconverting with other sugar phosphates through the action of specific enzymes .

  • The Calvin Cycle

    This cycle, also known as the C3 cycle, is responsible for fixing atmospheric carbon dioxide into organic molecules in plants, algae, and some bacteria. E4P acts as an intermediate in the Calvin cycle, participating in the regeneration of the primary CO2 acceptor molecule, ribulose-1,5-bisphosphate .

By studying the behavior and interactions of E4P within these pathways, researchers gain valuable insights into cellular metabolism, paving the way for advancements in understanding various biological processes.

Investigating Enzyme Function and Inhibition

E4P serves as a substrate for various enzymes, allowing scientists to:

  • Identify and characterize enzymes

    E4P's specific interactions with enzymes like transaldolase and transketolase in the PPP facilitate the identification and characterization of these enzymes in different organisms, aiding in understanding their roles in various metabolic contexts .

  • Develop enzyme inhibitors

    E4P's role in the PPP and the shikimate pathway, leading to the synthesis of aromatic amino acids, makes it a potential target for developing enzyme inhibitors. Studying its interactions with enzymes involved in these pathways could aid in the development of drugs targeting specific diseases or metabolic disorders .

Exploring Applications in Microbiology and Parasitology

E4P finds application in research related to:

  • Microbial physiology

    E4P's presence in various microorganisms allows researchers to study their metabolic pathways and identify specific enzymes involved in these pathways .

  • Parasitic diseases

    Research suggests that E4P may play a role in the vitamin B6 synthesis pathway of the malaria parasite Plasmodium falciparum. Studying the interaction of E4P with enzymes in this pathway could help develop novel antimalarial strategies .

  • Transaldolase Reaction: D-Erythrose 4-phosphate can be generated from sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate, catalyzed by the enzyme transaldolase:
    D Sedoheptulose 7 phosphate+Glyceraldehyde 3 phosphateD Erythrose 4 phosphate+Fructose 6 phosphate\text{D Sedoheptulose 7 phosphate}+\text{Glyceraldehyde 3 phosphate}\rightarrow \text{D Erythrose 4 phosphate}+\text{Fructose 6 phosphate}
  • Transketolase Reaction: In another reaction, it interacts with xylulose 5-phosphate to produce fructose 6-phosphate and glyceraldehyde 3-phosphate:
    D Erythrose 4 phosphate+Xylulose 5 phosphateFructose 6 phosphate+D Glyceraldehyde 3 phosphate\text{D Erythrose 4 phosphate}+\text{Xylulose 5 phosphate}\rightarrow \text{Fructose 6 phosphate}+\text{D Glyceraldehyde 3 phosphate}
  • Shikimate Pathway: It also acts as a precursor for the synthesis of aromatic amino acids through its conversion with phosphoenolpyruvate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) in a reaction catalyzed by DAHP synthase .

D-Erythrose 4-phosphate is integral to several biological processes:

  • Metabolism: It is involved in the pentose phosphate pathway, which generates NADPH and ribose-5-phosphate for nucleotide synthesis. This pathway is crucial for cellular metabolism and biosynthesis.
  • Amino Acid Biosynthesis: As part of the shikimate pathway, it contributes to the biosynthesis of essential aromatic amino acids such as phenylalanine, tyrosine, and tryptophan .
  • Regulatory Role: It plays a role in cellular signaling and metabolic regulation, influencing various enzymatic activities and pathways within cells .

D-Erythrose 4-phosphate can be synthesized through several biochemical pathways:

  • From Sedoheptulose: It can be produced via the transaldolase reaction from sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate.
  • From Phosphoenolpyruvate: In the shikimate pathway, it is synthesized from phosphoenolpyruvate and erythrose through enzymatic reactions involving specific enzymes like DAHP synthase .
  • In Yeast Metabolism: In yeast, it is generated through the riboneogenesis pathway, highlighting its presence across different biological systems .

D-Erythrose 4-phosphate has various applications in biochemistry and biotechnology:

  • Research Tool: It serves as a substrate for studying enzyme kinetics and metabolic pathways.
  • Biotechnology: Its role in amino acid biosynthesis makes it relevant for producing compounds in industrial biotechnology.
  • Pharmaceutical Research: Understanding its metabolic pathways may lead to insights into metabolic disorders and potential therapeutic targets .

Studies have shown that D-Erythrose 4-phosphate interacts with various enzymes:

  • Enzymes Involved:
    • Transaldolase: Catalyzes its formation from sedoheptulose.
    • Transketolase: Facilitates its conversion alongside xylulose.
    • DAHP Synthase: Uses it as a substrate in aromatic amino acid biosynthesis .

These interactions underline its importance in metabolic networks and highlight potential areas for further research into its regulatory mechanisms.

D-Erythrose 4-phosphate shares similarities with other monosaccharide phosphates. Below are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
ErythroseC₄H₁₀O₄A simple sugar without phosphate; precursor to D-erythrose 4-phosphate.
RiboseC₅H₁₀O₅A pentose sugar involved in RNA structure; differs by one carbon.
XyluloseC₅H₁₀O₅Another pentose sugar; participates in similar metabolic pathways.
FructoseC₆H₁₂O₆A hexose sugar; involved in glycolysis; larger structure compared to D-erythrose 4-phosphate.

Uniqueness

D-Erythrose 4-phosphate's uniqueness lies in its specific role within the pentose phosphate pathway and its direct involvement in the shikimate pathway for aromatic amino acid synthesis, distinguishing it from other similar compounds that do not participate in these critical pathways .

Physical Description

Solid

XLogP3

-3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

200.00858962 g/mol

Monoisotopic Mass

200.00858962 g/mol

Heavy Atom Count

12

UNII

2156QF7O8M

Other CAS

585-18-2

Wikipedia

Erythrose_4-phosphate

Dates

Modify: 2024-04-14

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